molecular formula C26H34N2O8S2 B12654204 Benzyl L-ornithine di(4-toluenesulphonate) CAS No. 33303-49-0

Benzyl L-ornithine di(4-toluenesulphonate)

Cat. No.: B12654204
CAS No.: 33303-49-0
M. Wt: 566.7 g/mol
InChI Key: IUNSCWXAJURFKJ-IDMXKUIJSA-N
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Description

Benzyl L-ornithine di(4-toluenesulphonate) is a chemical compound with the molecular formula C26H34N2O8S2 and a molecular weight of 566.7 g/mol. It is a derivative of L-ornithine, an amino acid, and is often used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl L-ornithine di(4-toluenesulphonate) typically involves the protection of the amino and carboxyl groups of L-ornithine followed by benzylation. The reaction conditions often include the use of p-toluenesulfonyl chloride as a catalyst . The process involves the following steps:

  • Protection of the amino group using a suitable protecting group.
  • Benzylation of the protected L-ornithine using benzyl chloride in the presence of a base.
  • Deprotection of the amino group to yield Benzyl L-ornithine.
  • Formation of the di(4-toluenesulphonate) salt by reacting Benzyl L-ornithine with p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for Benzyl L-ornithine di(4-toluenesulphonate) involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl L-ornithine di(4-toluenesulphonate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl L-ornithine di(4-toluenesulphonate) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Studied for its role in metabolic pathways involving L-ornithine.

    Medicine: Investigated for its potential therapeutic effects in treating certain metabolic disorders.

    Industry: Used in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of Benzyl L-ornithine di(4-toluenesulphonate) involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in the urea cycle, influencing the production of urea and other metabolites. It can also interact with receptors on cell membranes, modulating cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzyl L-phenylalanine di(4-toluenesulphonate): Similar in structure but contains a phenylalanine moiety instead of ornithine.

    Benzyl L-glutamate di(4-toluenesulphonate): Contains a glutamate moiety and is used in similar applications.

Uniqueness

Benzyl L-ornithine di(4-toluenesulphonate) is unique due to its specific interaction with enzymes in the urea cycle, making it particularly useful in studies related to nitrogen metabolism . Its structural properties also allow for selective modifications, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

33303-49-0

Molecular Formula

C26H34N2O8S2

Molecular Weight

566.7 g/mol

IUPAC Name

benzyl (2S)-2,5-diaminopentanoate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C12H18N2O2.2C7H8O3S/c13-8-4-7-11(14)12(15)16-9-10-5-2-1-3-6-10;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6,11H,4,7-9,13-14H2;2*2-5H,1H3,(H,8,9,10)/t11-;;/m0../s1

InChI Key

IUNSCWXAJURFKJ-IDMXKUIJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCN)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCN)N

Origin of Product

United States

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